4-(2-Nitroethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitroethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of benzene, characterized by the presence of a nitroethyl group and two hydroxyl groups on the benzene ring. This compound is primarily used in laboratory research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethyl)benzene-1,2-diol typically involves the nitration of ethylbenzene followed by hydroxylation. One common method includes the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitroethylbenzene is then subjected to hydroxylation using a suitable oxidizing agent to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(2-Aminoethyl)benzene-1,2-diol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
4-(2-Nitroethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Nitroethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrovinyl)benzene-1,2-diol: Similar structure but with a vinyl group instead of an ethyl group.
4-(2-Aminoethyl)benzene-1,2-diol: Formed by the reduction of the nitro group in 4-(2-Nitroethyl)benzene-1,2-diol.
Uniqueness
This compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-(2-nitroethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,10-11H,3-4H2 |
InChI Key |
IMTNZDJNWVGNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.